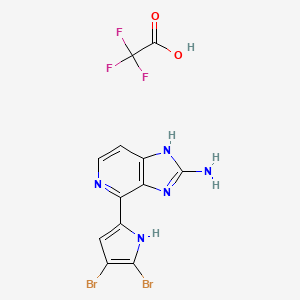

Ageladine A trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ageladine A trifluoroacetate is a derivative of Ageladine A, a bromopyrrole alkaloid isolated from the marine sponge Agelas nakamurai. This compound is known for its fluorescent properties and has been studied for its potential biological activities, including matrix metalloproteinase inhibition and antiangiogenic effects .

Méthodes De Préparation

The synthesis of Ageladine A trifluoroacetate involves a two-step process starting with the Pictet-Spengler reaction of histamine and naphthalene-2-carbaldehyde to form a tetrahydropyridine intermediate. This intermediate is then dehydrogenated using activated manganese (IV) oxide to yield the final product . The structure and purity of the synthesized compound are confirmed by NMR spectroscopy and mass spectrometry .

Analyse Des Réactions Chimiques

Ageladine A trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The dehydrogenation step in its synthesis involves oxidation using activated manganese (IV) oxide.

Substitution: The compound can participate in substitution reactions due to the presence of reactive bromopyrrole and imidazole groups.

Common reagents used in these reactions include histamine, naphthalene-2-carbaldehyde, and activated manganese (IV) oxide . The major products formed from these reactions are the intermediate tetrahydropyridine and the final this compound .

Applications De Recherche Scientifique

Ageladine A trifluoroacetate has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of Ageladine A trifluoroacetate involves its interaction with specific molecular targets and pathways:

Matrix Metalloproteinase Inhibition: Ageladine A inhibits matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components.

Antiangiogenic Activity: The compound exhibits antiangiogenic effects by inhibiting the formation of new blood vessels.

STAT3 Inhibition: A derivative of Ageladine A has been found to inhibit the STAT3 signaling pathway, which is involved in cell survival, proliferation, and differentiation.

Comparaison Avec Des Composés Similaires

Ageladine A trifluoroacetate can be compared with other similar compounds, such as:

Ageladine A: The parent compound, which also exhibits matrix metalloproteinase inhibitory properties and antiangiogenic activity.

LysoGlow84: A derivative of Ageladine A used for staining lysosomes in biological research.

Compound 25: A derivative of Ageladine A that acts as a STAT3 inhibitor and exhibits potential antitumor effects.

These compounds share similar structural features and biological activities, but this compound is unique due to its specific synthetic route and trifluoroacetate group, which may enhance its stability and fluorescence properties .

Propriétés

Formule moléculaire |

C12H8Br2F3N5O2 |

|---|---|

Poids moléculaire |

471.03 g/mol |

Nom IUPAC |

4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C10H7Br2N5.C2HF3O2/c11-4-3-6(15-9(4)12)7-8-5(1-2-14-7)16-10(13)17-8;3-2(4,5)1(6)7/h1-3,15H,(H3,13,16,17);(H,6,7) |

Clé InChI |

QZHOXRKKSOSZLP-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=C(C2=C1NC(=N2)N)C3=CC(=C(N3)Br)Br.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (15R,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12339485.png)

![[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate](/img/structure/B12339492.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12339503.png)

![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)